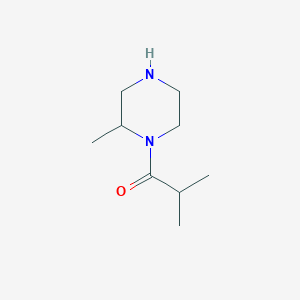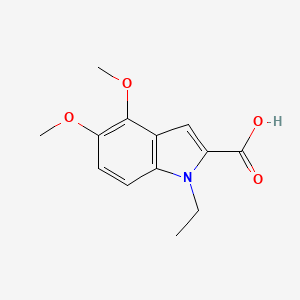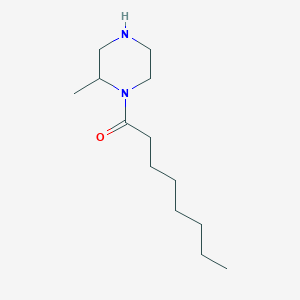
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 156.23 . The compound is also known as 1-isobutyrylpiperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 . This indicates the presence of a piperazine ring and a propanone group in the molecule .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one is used as a starting material for the synthesis of many compounds that are used in scientific research. It is also used as a reagent in organic synthesis and in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a catalyst in the synthesis of polymers and in the preparation of other organic compounds.
Mecanismo De Acción
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one is an organic compound that is used as a starting material for the synthesis of many compounds. It is believed to act as a nucleophile in organic reactions, where it can react with electrophiles to form new bonds. It can also act as a base, where it can accept protons from other molecules.
Biochemical and Physiological Effects
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one has been studied for its potential biochemical and physiological effects. It has been shown to have antiviral and anti-inflammatory properties, as well as being able to inhibit the growth of certain types of bacteria. It has also been studied for its potential to act as an inhibitor of certain enzymes, and its ability to interact with certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one has several advantages when used in laboratory experiments. It is an easily synthesized compound with a wide range of applications. It is also relatively stable and has a low toxicity, making it safe to use in the laboratory. However, it can be difficult to handle due to its hygroscopic nature, and it can be difficult to purify due to its tendency to form insoluble products.
Direcciones Futuras
There are many potential future directions for the use of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one in scientific research. It could be used to synthesize new compounds, such as polymers, that could have potential applications in drug delivery systems, medical devices, or other areas of research. It could also be used in the synthesis of new pharmaceuticals or agrochemicals, or as a catalyst in organic reactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one, and to determine its potential as an inhibitor of certain enzymes or proteins.
Métodos De Síntesis
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-oneiperazinepropan-1-one is synthesized by the reaction of methyl piperazine with aldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution of the aldehyde and the base at a temperature of around 80°C. The reaction is then cooled to room temperature and the product is isolated by filtration.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist/vapours/spray, washing exposed body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves and clothing .
Propiedades
IUPAC Name |
2-methyl-1-(2-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-6-8(11)3/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOSYPUCRXIOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)

![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)

amine](/img/structure/B6330508.png)

![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)

![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)
amine](/img/structure/B6330559.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B6330565.png)

![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)